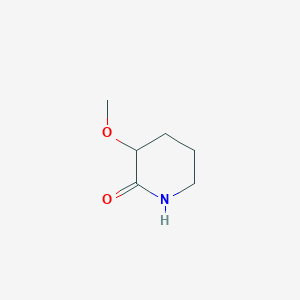
2-Cyano-1,3-dihydroindene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-1,3-dihydroindene-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 . The compound is used in various chemical reactions and is often sourced from China .
Molecular Structure Analysis
The linear formula of 2-Cyano-1,3-dihydroindene-2-carboxylic acid is C11H9NO2 . This indicates that the molecule is composed of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- 2-Cyano-1,3-dihydroindene-2-carboxylic acid plays a crucial role in chemical synthesis. For instance, the stoichiometric condensation of substituted phenylacetonitriles with dibasic carboxylic anhydrides leads to the formation of cyano-keto-acids, which are precursors to biologically active 2-aryl-1,3-cyclohexanediones (Miikkulainen et al., 2006).
- Another application is seen in the intramolecular carbopalladation of the cyano group for the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. This process exhibits high yields and good regioselectivity, indicating the utility of this compound in complex organic syntheses (Tian et al., 2003).
Industrial and Large-Scale Applications
- In the context of industrial processes, 3-Cyano-1-naphthalenecarboxylic acid, which is structurally related, is used in the manufacture of tachykinin receptor antagonists. The synthesis of this cyano acid is complex due to the 1,3-disubstitution pattern on the naphthalene skeleton, highlighting the compound's importance in pharmaceutical manufacturing (Ashworth et al., 2003).
Novel Chemical Reactions
- The compound is also instrumental in novel chemical reactions such as the metal-free Et3N-mediated addition of cyanopropargyl alcohols to aliphatic carboxylic acids, leading to the creation of pharmaceutical-valuable 4-cyano-[(Z)-3-cyanomethylene]-2,3-dihydrofurans and 4-cyano-3(2H)furanones (Shemyakina et al., 2018).
Corrosion Inhibition
- 2-Cyano-1,3-dihydroindene-2-carboxylic acid derivatives have demonstrated potential in corrosion inhibition studies. For example, compounds such as 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid show good inhibiting properties for mild steel corrosion in hydrochloric acid solution, indicating its application in material science and engineering (Saady et al., 2018).
Eigenschaften
IUPAC Name |
2-cyano-1,3-dihydroindene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(10(13)14)5-8-3-1-2-4-9(8)6-11/h1-4H,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZOLWVEGIZSOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-1,3-dihydroindene-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)
![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)



![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)




![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)


